(S)-3-Amino-piperidine-2,6-dione hydrochloride

Chiral synthesis Biocatalysis Enantiomeric purity

Procure enantiomerically pure (S)-3-Amino-piperidine-2,6-dione hydrochloride (CAS 25181-50-4) to eliminate costly chiral resolution steps in lenalidomide, pomalidomide, and PROTAC synthesis. As the essential cereblon (CRBN) E3 ligase-binding pharmacophore, only the (S)-enantiomer ensures regulatory compliance (ICH Q7) and reproducible degradation efficiency. The racemate or (R)-enantiomer is scientifically invalid due to divergent biological activity and teratogenic liabilities. Direct procurement of ≥98% HPLC-pure (S)-form guarantees defined stereochemistry at the CRBN binding interface, supporting ANDA/NDA submissions and API manufacturing.

Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
CAS No. 25181-50-4
Cat. No. B1381475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-piperidine-2,6-dione hydrochloride
CAS25181-50-4
Molecular FormulaC5H9ClN2O2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N.Cl
InChIInChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1
InChIKeyYCPULGHBTPQLRH-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-piperidine-2,6-dione Hydrochloride (CAS 25181-50-4): Core Pharmacophore for Lenalidomide-Class Immunomodulatory Drugs and PROTAC Degraders


(S)-3-Amino-piperidine-2,6-dione hydrochloride (CAS 25181-50-4), also known as (3S)-3-aminopiperidine-2,6-dione hydrochloride or (S)-pyroglutamine hydrochloride, is a chiral heterocyclic building block with the molecular formula C₅H₉ClN₂O₂ and a molecular weight of 164.59 g/mol . It belongs to the class of alpha amino acid amides and serves as the essential pharmacophore for thalidomide and its clinically successful derivatives lenalidomide and pomalidomide, functioning as the cereblon (CRBN) E3 ubiquitin ligase-binding moiety [1]. The compound is primarily procured as a key synthetic intermediate in pharmaceutical manufacturing and medicinal chemistry research, with commercial specifications typically ranging from 97% to >99% purity by HPLC .

Why (S)-3-Amino-piperidine-2,6-dione Hydrochloride (CAS 25181-50-4) Cannot Be Substituted with Racemic Mixtures or the (R)-Enantiomer in Regulated Pharmaceutical Synthesis


Substituting (S)-3-amino-piperidine-2,6-dione hydrochloride with its (R)-enantiomer or racemic mixtures in pharmaceutical synthesis is scientifically and regulatorily invalid due to divergent biological activities and teratogenic liabilities. The (S)-enantiomer is a biosynthetic intermediate that, when incorporated into thalidomide and its analogs, constitutes the pharmacophore with defined stereochemical requirements for cereblon binding [1]. Critically, the (R)-enantiomer of the derived thalidomide exhibits sedative and antiemetic activity, whereas the (S)-enantiomer is teratogenic—a distinction that led to the thalidomide tragedy and subsequent stringent regulatory mandates for enantiomeric purity in immunomodulatory drug (IMiD) manufacturing [2]. Consequently, synthetic routes employing racemic 3-aminopiperidine-2,6-dione require costly and inefficient chiral resolution steps to achieve acceptable enantiomeric excess, while direct procurement of the enantiomerically defined (S)-form eliminates this burden and ensures compliance with pharmaceutical quality standards .

Quantitative Comparative Evidence: (S)-3-Amino-piperidine-2,6-dione Hydrochloride (25181-50-4) vs. Closest Analogs and In-Class Candidates


Stereochemical Purity: (S)-Enantiomer Achieves >98% Enantiomeric Excess via Biocatalytic Route, Eliminating Chiral Resolution Costs

The (S)-enantiomer of 3-aminopiperidine-2,6-dione can be produced with >98% enantiomeric excess using an IdgS-derived enzyme biocatalyst (IdgS-Ox* R539A), enabling enantiomerically pure (S)-2 production without requiring chiral resolution [1]. In contrast, the racemic mixture requires resolution via diastereomeric salt formation with enantiomerically pure resolving agents, which achieves (R)-3-aminopiperidine in 99.5% yield with 99.6% enantiomeric excess but incurs additional synthetic steps, solvents, and process complexity .

Chiral synthesis Biocatalysis Enantiomeric purity Pharmaceutical manufacturing

Synthetic Efficiency: (S)-Enantiomer Enables 65% Total Yield for Pomalidomide with 99.56% HPLC Purity and 2 ppm Palladium Residue

Using (S)-3-amino-piperidine-2,6-dione hydrochloride as the starting intermediate, a three-step synthetic route to pomalidomide achieves a total yield of 65% with high-performance liquid chromatographic (HPLC) purity of 99.56% and a remarkably low palladium residue level of 2 ppm [1]. In contrast, alternative PROTAC synthesis routes employing 3-aminopiperidine-2,6-dione hydrochloride (racemic or unspecified stereochemistry) under similar conditions report significantly lower yields of 12–23% for linker attachment steps and 40% yield over three steps for pomalidomide-based constructs [2].

Pomalidomide synthesis Process chemistry Palladium removal HPLC purity

Solubility Advantage: Hydrochloride Salt Form Exhibits >50 mg/mL Aqueous Solubility vs. Limited Solubility of Free Base

The hydrochloride salt form of (S)-3-aminopiperidine-2,6-dione exhibits excellent water solubility of >50 mg/mL, significantly enhancing its utility in aqueous reaction media and biological assay formulations compared to the free base, which demonstrates only limited solubility in water [1]. The free base (CAS 2353-44-8) has a reported solubility of 10 mg/mL in PBS (pH 7.2) , representing at least a 5-fold difference in aqueous solubility.

Aqueous solubility Salt form Formulation Bioavailability

Thermal Stability: Hydrochloride Salt Exhibits Decomposition Temperature >208°C vs. Free Base Melting at 142-143°C

The hydrochloride salt of 3-aminopiperidine-2,6-dione demonstrates significantly enhanced thermal stability compared to the free base. The free base (CAS 2353-44-8) melts at 142-143°C , whereas the hydrochloride salt (CAS 24666-56-6 for racemic; CAS 25181-50-4 for (S)-enantiomer) exhibits a decomposition temperature of >208°C to >245°C, indicating substantially greater thermal robustness [1]. This thermal stability differential is critical for synthetic procedures requiring elevated temperatures, such as condensation reactions with phthalic anhydride derivatives performed at 100-140°C.

Thermal stability Storage Process robustness Melting point

In Vitro TNF-α Inhibition: (S)-Enantiomer-Containing IMiDs Show Potent Activity (IC50 = 3.5 µM) Superior to Thalidomide Baseline

In vitro studies demonstrate that immunomodulatory compounds incorporating the 3-aminopiperidine-2,6-dione pharmacophore exhibit potent inhibition of TNF-α production from activated macrophages, with an IC50 value of 3.5 µM—superior to that of thalidomide itself [1]. Additionally, preclinical studies of related derivatives show inhibition of the immunoproteasome subunit LMP7 with an IC50 of 1.8 µM, leading to reduced NF-κB activation and subsequent pro-inflammatory cytokine production [2].

TNF-α inhibition Immunomodulation IMiD In vitro pharmacology

Lenalidomide Synthesis: Use of 3-Aminopiperidine-2,6-dione Hydrochloride Achieves 69% Yield in Key Condensation Step

In the synthesis of lenalidomide, the condensation of 3-aminopiperidine-2,6-dione hydrochloride with appropriate electrophiles proceeds with a reported yield of 69% under optimized conditions (Et₃N, THF, 80°C, 6 h) [1]. Alternative PROTAC synthetic routes employing the same intermediate report yields ranging from 53.6% to 68.7% for analogous condensation steps, demonstrating consistent performance across varied reaction conditions [2]. This reproducibility underscores the compound's reliability as a pharmaceutical intermediate.

Lenalidomide synthesis Process yield Condensation reaction API manufacturing

Optimized Research and Industrial Application Scenarios for (S)-3-Amino-piperidine-2,6-dione Hydrochloride (CAS 25181-50-4)


GMP-Compliant Synthesis of Lenalidomide and Pomalidomide APIs

The (S)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride is the irreplaceable starting material for manufacturing lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), two blockbuster immunomodulatory drugs for multiple myeloma and myelodysplastic syndromes. As established in Section 3, the compound enables a three-step pomalidomide synthesis achieving 65% total yield with 99.56% HPLC purity and only 2 ppm palladium residue [1], and lenalidomide condensation steps proceeding with 69% yield [2]. Procurement of enantiomerically defined (S)-form eliminates costly chiral resolution and ensures compliance with ICH Q7 GMP guidelines for API manufacturing.

PROTAC Degrader Development Requiring Cereblon (CRBN) E3 Ligase Recruitment

In PROTAC (Proteolysis-Targeting Chimera) research, the 3-aminopiperidine-2,6-dione pharmacophore serves as the essential cereblon (CRBN) E3 ubiquitin ligase-binding moiety that recruits target proteins for ubiquitination and proteasomal degradation [1]. The hydrochloride salt's superior aqueous solubility (>50 mg/mL) [2] facilitates homogeneous coupling reactions with linker-functionalized target-protein ligands, while its thermal stability (>208°C decomposition) [3] supports the elevated temperatures (80-140°C) commonly required for condensation with phthalic anhydride derivatives. The enantiomerically pure (S)-form ensures defined stereochemistry at the CRBN binding interface, critical for reproducible degradation efficiency.

Biocatalytic Process Development for Enantiomerically Pure Intermediate Production

For organizations seeking to develop in-house biocatalytic capabilities, the IdgS-derived enzyme system (IdgS-Ox* R539A) provides a validated route to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione with >98% enantiomeric excess in a one-pot chemoenzymatic process [1]. This approach offers a green chemistry alternative to traditional chiral resolution, eliminating the need for diastereomeric salt formation and reducing solvent consumption. The resulting (S)-enantiomer can be directly converted to its hydrochloride salt for use in downstream pharmaceutical synthesis.

Analytical Reference Standard for Chiral HPLC Method Development and Impurity Profiling

The high enantiomeric purity (>98% ee) [1] and well-characterized chromatographic properties of (S)-3-amino-piperidine-2,6-dione hydrochloride make it an ideal analytical reference standard for developing and validating chiral HPLC methods to monitor enantiomeric purity in lenalidomide and pomalidomide manufacturing processes. The compound is commercially available with certified purity specifications ranging from 97% to >99% [2], and its distinct retention characteristics enable reliable quantitation of the undesired (R)-enantiomer as a process impurity, supporting regulatory filing requirements for ANDA and NDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-piperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.